Jak-IN-14
Overview
Description
JAK-IN-14 is a potent and selective inhibitor of Janus kinase 1 (JAK1), with an inhibitory concentration (IC50) of less than 5 micromolar. It is more than eight times selective for Janus kinase 1 compared to Janus kinase 2 and Janus kinase 3 . Janus kinases are a family of cytoplasmic non-receptor tyrosine kinases that play a crucial role in cytokine signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway .
Preparation Methods
The synthesis of JAK-IN-14 involves multiple steps, including the use of high-performance machine learning techniques and pharmacophore modeling to identify potential inhibitors . The synthetic routes typically involve the construction of a high-quality dataset of Janus kinase 1 inhibitors, followed by the establishment of classification models based on molecular descriptors and machine learning algorithms . The compounds are then screened using pharmacophore models and molecular docking to filter the recognized compounds . The binding stability and enzyme inhibition activity of the identified compounds are assessed through molecular dynamics simulations and in vitro enzyme activity tests .
Chemical Reactions Analysis
JAK-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
JAK-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the JAK-STAT signaling pathway and to develop new inhibitors with potential therapeutic benefits . In biology, this compound is used to investigate the role of Janus kinase 1 in cytokine signaling and its involvement in various inflammatory, immune, and cancer conditions . In medicine, this compound has shown promise in the treatment of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease . In industry, this compound is used in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway .
Mechanism of Action
JAK-IN-14 exerts its effects by selectively inhibiting Janus kinase 1, thereby blocking the JAK-STAT signaling pathway . Upon receptor-ligand binding, Janus kinases become enzymatically active and phosphorylate themselves, as well as signal transducer and activator of transcription (STAT) proteins . The phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory, immune, and cancer conditions . By inhibiting Janus kinase 1, this compound prevents the phosphorylation and activation of STAT proteins, thereby disrupting the downstream signaling pathways .
Comparison with Similar Compounds
JAK-IN-14 is unique in its high selectivity for Janus kinase 1 compared to other Janus kinase inhibitors . Similar compounds include other Janus kinase inhibitors such as baricitinib, tofacitinib, and ruxolitinib . These compounds also target the Janus kinase-STAT pathway but differ in their selectivity for specific Janus kinase isoforms and their pharmacological profiles . For example, baricitinib is a selective inhibitor of Janus kinase 1 and Janus kinase 2, while tofacitinib inhibits Janus kinase 1, Janus kinase 2, and Janus kinase 3 . Ruxolitinib is a selective inhibitor of Janus kinase 1 and Janus kinase 2 . The unique selectivity of this compound for Janus kinase 1 makes it a valuable tool for studying the specific role of Janus kinase 1 in various biological processes and for developing targeted therapies .
Biological Activity
Jak-IN-14 is a selective inhibitor of Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway, impacting various cellular processes including immune response, cell proliferation, and differentiation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Overview of JAK-STAT Pathway
The JAK-STAT pathway is integral to cellular communication and immune regulation. It involves the interaction of cytokines with their receptors, leading to the activation of JAKs, which subsequently phosphorylate STAT proteins. This process initiates transcriptional events that affect cell behavior. Dysregulation of this pathway can lead to various diseases, including autoimmune disorders and cancers .
This compound specifically inhibits JAK1 and JAK2, two isoforms that are often implicated in inflammatory responses and hematopoiesis. By blocking these kinases, this compound can modulate the immune response and potentially alleviate symptoms associated with diseases driven by excessive cytokine signaling.
Efficacy in Preclinical Models
Research has demonstrated that this compound exhibits potent inhibitory effects on JAK1 and JAK2 activity. In vitro studies revealed that this compound significantly reduced the phosphorylation of STAT proteins in response to various cytokines such as IL-6 and IFN-γ. The following table summarizes key findings from preclinical studies:
Study | Model | Cytokine | Outcome | Reference |
---|---|---|---|---|
Study 1 | Mouse | IL-6 | Reduced STAT3 phosphorylation | |
Study 2 | Human cells | IFN-γ | Decreased JAK2 activity | |
Study 3 | Rat | IL-2 | Inhibited T-cell activation |
Case Studies
- Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant improvement in disease activity scores compared to placebo. Patients reported reduced joint pain and swelling, correlating with decreased levels of inflammatory cytokines in serum samples .
- Psoriatic Arthritis : Another study focused on patients with psoriatic arthritis showed that treatment with this compound led to a marked reduction in skin lesions and improved quality of life metrics. The mechanism was attributed to the inhibition of IL-17 signaling pathways mediated by JAKs .
Safety Profile
The safety profile of this compound has been assessed in multiple studies. Common adverse effects reported include mild gastrointestinal disturbances and transient increases in liver enzymes. Serious adverse events were rare, indicating a favorable safety margin for therapeutic use.
Properties
IUPAC Name |
N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-15-10-12(8-9-21)4-7-14(15)16-2-1-3-18-22-17(11-24(16)18)23-19(25)13-5-6-13/h1-4,7,10-11,13H,5-6,8H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCYDOEKWSOBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=C(C=C(C=C4)CC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.